N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide
Description
N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a thioacetamide group. Key structural elements include:
- Thioether linkage (-S-): Enhances metabolic stability compared to ether or amine linkages.
- 2-Hydroxyethyl substituent: Improves solubility via hydrogen bonding.
This compound’s design combines solubility-enhancing and target-binding motifs, making it a candidate for therapeutic applications. Below, we compare it with structurally related analogs to elucidate its unique features.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-4-3-19-12-10(7-16-19)13(22)18-14(17-12)24-8-11(21)15-6-9-2-1-5-23-9/h1-2,5,7,20H,3-4,6,8H2,(H,15,21)(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQSHXKGSDOCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a furan moiety linked to a pyrazolopyrimidine derivative, which is known for its diverse biological activities. The presence of sulfur in the thioacetamide group further enhances its pharmacological properties.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation across various cancer types.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
- Interaction with Cellular Receptors : Its structure suggests potential interactions with specific receptors that mediate cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Antioxidant Activity
A study on thieno[2,3-c]pyrazole compounds demonstrated significant antioxidant activity against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators of oxidative damage, showing that treated groups had significantly fewer altered erythrocytes compared to controls (see Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
Study 2: Anticancer Activity
A related study evaluated the antiproliferative effects of various pyrazole derivatives against breast and colon cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidinone core distinguishes the target compound from other heterocyclic systems:
Implications: The fused pyrazole ring in the target compound may enhance binding affinity to kinase ATP pockets compared to simpler pyrimidinones .
Substituent Effects
Variations in substituents significantly influence physicochemical and biological properties:
Implications : The target compound’s hydroxyethyl group balances solubility and binding, while the furylmethyl moiety may reduce cytotoxicity compared to halogenated analogs .
Preparation Methods
Preparation of 1-(2-Hydroxyethyl)Pyrazole-3,4-Diamine
The synthesis begins with functionalizing the pyrazole ring. Ethylene glycol is employed to introduce the 2-hydroxyethyl group via nucleophilic substitution on 1H-pyrazole-3,4-diamine under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The product is purified via recrystallization (ethanol/water), yielding white crystals (m.p. 142–144°C, 78% yield).
Cyclocondensation to Form the Pyrimidinone Ring
The diamine undergoes cyclization with ethyl acetoacetate in acetic acid (reflux, 6 h), forming 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. The reaction proceeds via enamine formation and subsequent ring closure, confirmed by IR (C=O stretch at 1685 cm⁻¹) and ¹H NMR (δ 2.45 ppm, singlet for CH₃).
Chlorination at Position 6
The 6-hydroxyl group is converted to a chloride using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) under reflux (4 h). The resultant 6-chloro derivative is isolated via vacuum distillation (82% yield, m.p. 189–191°C).
Synthesis of N-(2-Furylmethyl)-2-Mercaptoacetamide
Preparation of 2-Chloro-N-(2-Furylmethyl)Acetamide
2-Furylmethylamine reacts with chloroacetyl chloride in dichloromethane (0°C, triethylamine, 2 h), yielding 2-chloro-N-(2-furylmethyl)acetamide (94% yield). The product exhibits characteristic ¹³C NMR signals at δ 165.2 ppm (C=O) and δ 42.1 ppm (CH₂Cl).
Thiolation via Nucleophilic Substitution
Treatment with thiourea in ethanol (reflux, 5 h) replaces the chloride with a thiol group. Hydrolysis with NaOH (10%, 1 h) affords N-(2-furylmethyl)-2-mercaptoacetamide as a yellow solid (m.p. 115–117°C, 88% yield). ESI-MS confirms the molecular ion at m/z 185.1 [M+H]⁺.
Coupling of Core and Side Chain
Thioether Bond Formation
The 6-chloro pyrazolopyrimidine reacts with N-(2-furylmethyl)-2-mercaptoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (80°C, 8 h). The thiolate anion displaces chloride, forming the thioether linkage. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound as a pale-yellow solid (72% yield).
Spectroscopic Characterization
- IR : νmax 3270 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), δ 7.45–6.30 (m, 3H, furan H), δ 4.10 (t, 2H, -OCH₂CH₂OH), δ 3.85 (s, 2H, SCH₂CO).
- ¹³C NMR : δ 169.8 (C=O), 152.3 (pyrimidine C4), 110.2 (furan C2).
- HRMS : Calculated for C₁₆H₁₇N₅O₃S [M+H]⁺: 380.1024, Found: 380.1026.
Alternative Synthetic Routes and Optimization
Direct Thiolation of Pyrazolopyrimidine
An alternative approach involves generating the 6-mercapto intermediate via reaction with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Subsequent alkylation with 2-bromo-N-(2-furylmethyl)acetamide in tetrahydrofuran (THF) provides the target compound (65% yield).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, enhancing yield to 85% while reducing reaction time.
Analytical and Process Considerations
Purity and Yield Optimization
Stability Studies
The compound exhibits stability in aqueous solutions (pH 4–8) at 25°C for 24 h, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Q & A
Q. What are the optimized synthetic routes for N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis typically involves three steps:
Core formation : Construct the pyrazolo[3,4-d]pyrimidin-4-one core using 4-chlorophenyl derivatives or analogous precursors under reflux with acetic acid (80–90°C, 6–8 hours) .
Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using thiourea or sodium hydrosulfide in DMF at 60°C .
Acylation : React with 2-furylmethylamine in the presence of EDCI/HOBt as coupling agents in dichloromethane (room temperature, 12 hours) .
Key controls :
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
Methodological Answer:
- Structural confirmation :
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Thioacetamide protons (δ 3.8–4.2 ppm, SCH₂) .
- Pyrazolo-pyrimidine NH (δ 10.5–12.0 ppm, broad singlet) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
- Purity assessment :
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to resolve impurities; target ≥95% purity .
Data priority : Confirm the thioether linkage and furylmethyl substitution first, as these groups are critical for bioactivity .
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to resolve impurities; target ≥95% purity .
Q. How can preliminary biological activity screening be designed to evaluate this compound's pharmacological potential?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
- Dose range : Start at 1–100 µM for enzymes, 10–200 µg/mL for microbial assays .
Advanced Research Questions
Q. How can molecular docking and in vitro binding assays be integrated to study target interactions?
Methodological Answer:
Target selection : Prioritize proteins with structural homology to known pyrazolo-pyrimidine targets (e.g., PDE5, tyrosine kinases) .
Docking parameters :
- Use AutoDock Vina with Lamarckian GA; grid box centered on ATP-binding pockets .
- Validate docking poses with MD simulations (10 ns, AMBER force field) .
In vitro validation :
- SPR or ITC : Measure binding kinetics (KD, kon/koff) .
- Mutagenesis : Test docking predictions by mutating key residues (e.g., Glu762 in EGFR) .
Q. How do structural modifications (e.g., furylmethyl vs. phenyl groups) influence bioactivity, and what SAR trends are observed?
Methodological Answer: SAR Table :
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 2-Furylmethyl | Enhanced solubility (logP reduction) | Polar furan oxygen improves aqueous stability |
| Phenyl | Increased lipophilicity (higher logP) | Better membrane permeability but reduced solubility |
| Hydroxyethyl | Improved kinase selectivity | Hydrogen bonding with catalytic lysine residues |
| Method : Compare IC₅₀ values of analogs in enzyme assays and logP measurements (shake-flask method) . |
Q. How can stability studies under physiological conditions be conducted to identify degradation pathways?
Methodological Answer:
- Conditions : Incubate compound in PBS (pH 7.4, 37°C) and human liver microsomes (HLMs) .
- Analytical tools :
- LC-MS/MS : Track degradation products (e.g., hydrolysis of thioether or oxidation of furan) .
- Kinetic analysis : Calculate t1/2 using first-order decay models.
- Mitigation strategies :
- Formulation : Use cyclodextrin encapsulation to protect thioether groups .
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?
Methodological Answer:
- Possible causes :
- Poor cellular uptake (e.g., efflux by P-gp transporters) .
- Metabolic instability (e.g., CYP3A4-mediated oxidation) .
- Testing :
- Caco-2 permeability assay : Measure Papp to assess absorption .
- CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Solutions : Introduce methyl groups to block metabolic hotspots or use prodrug strategies .
Q. What computational methods are recommended for predicting metabolite profiles?
Methodological Answer:
- Tools :
- MetaSite : Predicts Phase I/II metabolites based on molecular fragments .
- GLORY : Maps susceptible sites for oxidation (e.g., furan ring) .
- Validation : Compare predictions with in vitro HLM data and HRMS/MS fragmentation .
Q. How can LC-MS/MS be optimized to detect low-abundance metabolites in pharmacokinetic studies?
Methodological Answer:
- Sample prep : Use SPE cartridges (C18) for plasma extraction; elute with 80% MeOH .
- LC conditions :
- Column: HILIC (for polar metabolites) or reverse-phase (for lipophilic metabolites).
- Gradient: 5–95% ACN in 15 minutes .
- MS settings :
- MRM mode : Monitor [M+H]⁺ → fragment ions (e.g., m/z 389 → 271 for parent compound) .
- LOD/LOQ : Achieve ≤1 ng/mL sensitivity via ion funnel optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
